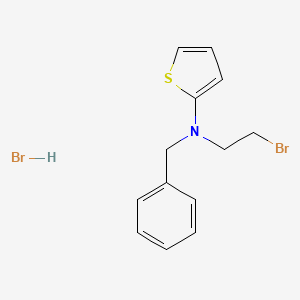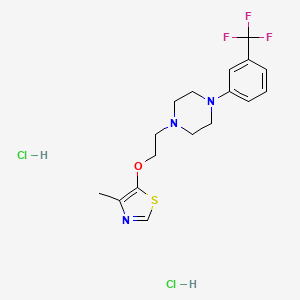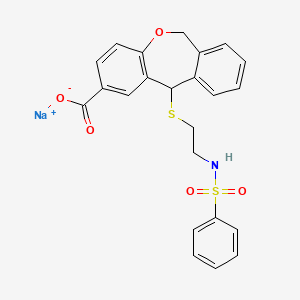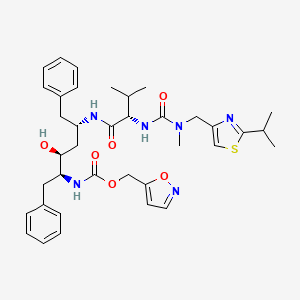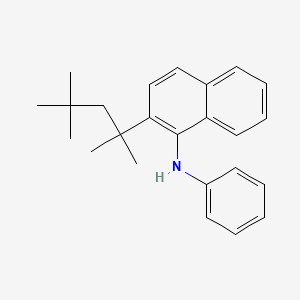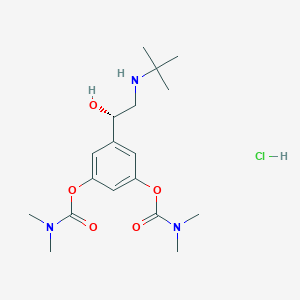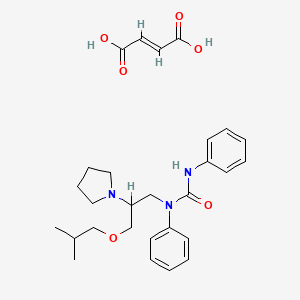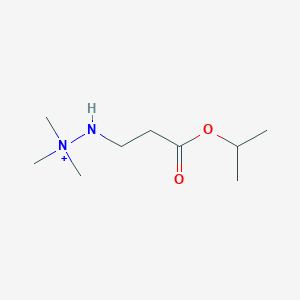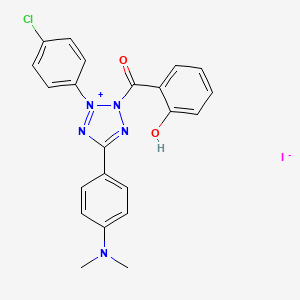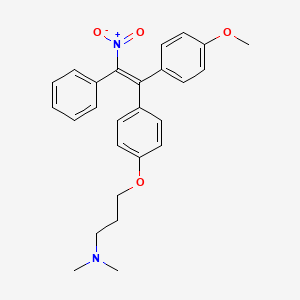
9'-Desmethyl granisetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Desmethyl granisetron is a metabolite and impurity of granisetron, a selective serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy . The compound has the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Desmethyl granisetron typically involves the demethylation of granisetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for 9-Desmethyl granisetron are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Desmethyl granisetron can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
9-Desmethyl granisetron has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with serotonin receptors.
Mechanism of Action
The mechanism of action of 9-Desmethyl granisetron is similar to that of granisetron. It acts as a potent, selective antagonist of the 5-HT3 receptors. By inhibiting these receptors, the compound prevents the binding of serotonin, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Comparison with Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness: 9-Desmethyl granisetron is unique due to its specific structural modifications, which result from the demethylation of granisetron. This structural difference can influence its pharmacokinetic properties and interactions with biological targets .
Properties
CAS No. |
1216398-33-2 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13? |
InChI Key |
VIGVTDRZHFWDBM-FUNVUKJBSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
